![molecular formula C11H15N3O2 B2758812 2-[(2-苯胺基-2-氧代乙基)氨基]-N-甲基乙酰胺 CAS No. 1095587-66-8](/img/structure/B2758812.png)

2-[(2-苯胺基-2-氧代乙基)氨基]-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound is used as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, demonstrating its utility in creating ring-annulated structures. This process involves the formation of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide and its subsequent reactions.Molecular Structure Analysis

The molecular formula of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide is C16H17N3O2, and its molecular weight is 283.33 g/mol.Chemical Reactions Analysis

The compound was used in a Ru (II)-dm-Pheox catalyzed N-H insertion reaction, demonstrating its role in synthesizing α-aminoamides, a class of compounds with significant chemical and pharmaceutical importance. The compound’s synthesis has been achieved through ZnO-NP catalyzed Ugi-type reactions in aqueous media.Physical And Chemical Properties Analysis

While specific studies on the physical properties of “2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide” were not found, research on related compounds can provide general insights.科学研究应用

合成和化学性质

化学合成和结构分析

研究已经深入到与“2-[(2-苯胺基-2-氧代乙基)氨基]-N-甲基乙酰胺”结构相关的化合物的合成中,探索其化学性质和反应性。例如,对末端用不同官能团取代的多亚甲基链的研究揭示了实现所需化学活性的结构要求,强调了分子中亲水部分和疏水部分之间的平衡的重要性(Reuben 等人,1978)。

新颖的反应机制

对新颖反应机制的研究,例如涉及甲基 2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰氨基}苯甲酸酯的环化过程,拓宽了对某些官能团在特定条件下如何相互作用的理解,导致形成具有潜在治疗应用的复杂结构(Ukrainets 等人,2014)。

生物和药理活性

抗肿瘤和抗菌活性

对“2-[(2-苯胺基-2-氧代乙基)氨基]-N-甲基乙酰胺”衍生物的研究显示出有希望的抗肿瘤和抗菌特性。例如,均氮甾体酯的抗肿瘤活性和它们与细胞成分的相互作用突出了该化合物在癌症研究和治疗中的潜力(Catsoulacos & Catsoulacos,1993)。此外,基于与甲基乙二醛反应的新型比例荧光探针的开发为诊断和研究与糖化终产物相关的疾病提供了工具(Wang 等人,2019)。

对生物过程的机制见解

对苯胺衍生物的环钯化的研究提供了对影响生物相互作用的空间和电子因素的宝贵见解,这可以为设计更有效的药物和治疗剂提供信息(Mossi 等人,1992)。

潜在的治疗应用

治疗病毒感染

新型苯胺基喹啉衍生物的合成和评估,包括它们的抗病毒和抗凋亡作用,强调了“2-[(2-苯胺基-2-氧代乙基)氨基]-N-甲基乙酰胺”衍生物在治疗日本脑炎等病毒感染中的潜力,突出了该化合物在抗病毒研究中的相关性(Ghosh 等人,2008)。

作用机制

While specific studies on the mechanism of action of “2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide” were not found, research on related compounds can provide general insights.

安全和危害

属性

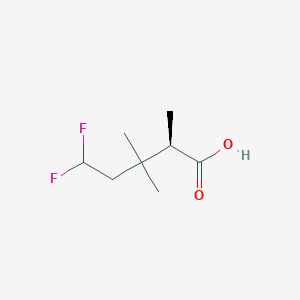

IUPAC Name |

2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-10(15)7-13-8-11(16)14-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,12,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCHHVQHGOEOBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNCC(=O)NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2758730.png)

![N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2758733.png)

![2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid](/img/structure/B2758734.png)

![2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2758735.png)

![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)

![1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758747.png)

![4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine](/img/structure/B2758752.png)